Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III)
Description
Properties
CAS No. |
1346416-70-3 |
|---|---|
Molecular Formula |
C24H21CoN9+3 |
Molecular Weight |
494.4 g/mol |
IUPAC Name |
cobalt(3+);2-pyrazol-1-ylpyridine |
InChI |
InChI=1S/3C8H7N3.Co/c3*1-2-5-9-8(4-1)11-7-3-6-10-11;/h3*1-7H;/q;;;+3 |
InChI Key |
UTFJHBNXHONIAI-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.[Co+3] |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.[Co+3] |
Origin of Product |
United States |
Preparation Methods
Direct Reaction with Cobalt(III) Salts
A stoichiometric 3:1 molar ratio of ligand to cobalt(III) salt is critical. For example, combining 1-(pyridin-2-yl)-1H-pyrazole with Co(PF6)3 in acetonitrile/methanol (1:1 v/v) under nitrogen atmosphere yields the target complex. The reaction mixture is stirred at 60°C for 12 hours, followed by filtration and solvent evaporation.
Counterion Influence :
Oxidation of Cobalt(II) Precursors
An alternative route involves Co(II) salts with in-situ oxidation. Reacting CoCl2 with the ligand in ethanol under aerobic conditions facilitates oxidation to Co(III). Hydrogen peroxide (30%) is added dropwise to ensure complete oxidation, followed by refluxing for 6 hours. The product is isolated via precipitation with diethyl ether.
Purification and Crystallization
Crystallization Methods :
-
Gas-Phase Diffusion : Diffusing diethyl ether into a concentrated acetonitrile solution of the complex produces X-ray-quality crystals.
-
Solvent Layering : Layering hexane over a dichloromethane solution slowly induces crystallization over 48 hours.
Yield and Purity :
-
Typical yields range from 40% to 60%, with purity ≥99% confirmed by elemental analysis.
-
ESI-MS : Peaks at m/z 494.4 ([Co(C8H7N3)3]3+) align with the molecular formula C24H21CoN9.
Structural and Electronic Characterization
X-Ray Crystallography :
-
The cobalt(III) center adopts an octahedral geometry, with three ligands coordinating via pyridyl and pyrazolyl nitrogen atoms.
-
Bond Lengths : Co–Npyridyl = 1.95–1.98 Å; Co–Npyrazolyl = 1.89–1.92 Å.
Electrochemical Analysis :
-
Cyclic voltammetry reveals a quasi-reversible Co(III)/Co(IV) redox couple at +0.78 V (vs. Ag/AgCl), underscoring stability in oxidative environments.
Comparative Analysis of Preparation Methods
| Method | Cobalt Source | Solvent System | Counterion | Yield | Key Advantage |
|---|---|---|---|---|---|
| Direct Co(III) Reaction | Co(PF6)3 | Acetonitrile/Methanol | PF6− | 55% | High purity, minimal byproducts |
| Co(II) Oxidation | CoCl2 + H2O2 | Ethanol | Cl− | 45% | Cost-effective starting materials |
| Phase-Transfer Synthesis | Co(BF4)3 | CH2Cl2/MeOH | BF4− | 50% | Scalable for industrial use |
Challenges and Optimization Strategies
-
Oxidation Control : Using Co(II) salts requires precise stoichiometry of oxidizing agents to avoid over-oxidation or ligand degradation.
-
Ligand Isomerization : Residual 5-(pyridin-2-yl) isomers necessitate acidic treatment (e.g., p-TsOH) for complete conversion to the desired 3-isomer.
-
Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance ligand solubility but may compete for coordination sites .
Chemical Reactions Analysis
Types of Reactions
Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand exchange can be facilitated by using excess ligands or by altering the solvent environment.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state cobalt complexes, while reduction could result in cobalt(II) complexes.
Scientific Research Applications
Chemical Properties and Structure
Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) features cobalt in the +3 oxidation state, coordinated to three bidentate ligands derived from pyridin-2-yl-1H-pyrazole. The molecular formula is , with a molecular weight of approximately 494.4 g/mol. The compound's structure allows for diverse interactions with biological and chemical substrates, making it a versatile candidate for various applications.
Catalysis
One of the primary applications of TpCo(III) is as a catalyst in organic reactions. It has been shown to facilitate:
- Hydrogenation Reactions : TpCo(III) can catalyze hydrogenation processes, which are critical in the synthesis of various organic compounds.
- Polymerization : The compound has potential applications in polymer chemistry, particularly in the formation of new materials through controlled polymerization techniques.
Table 1: Catalytic Applications
| Reaction Type | Application | Reference |
|---|---|---|
| Hydrogenation | Synthesis of alcohols | |
| Polymerization | Development of advanced materials |
Biological Applications
The biological activity of Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) has been explored extensively, particularly regarding its interaction with biomolecules:
- Anticancer Activity : Research indicates that TpCo(III) can bind to DNA, potentially interfering with replication processes and inducing apoptosis in cancer cells. This property positions it as a candidate for developing metal-based anticancer agents .
Table 2: Biological Studies
| Study Focus | Findings | Reference |
|---|---|---|
| DNA Interaction | Induces cytotoxic effects in cancer cells | |
| Enzyme Mimetic | Potential for mimicking enzyme activity |
Materials Science
In materials science, Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) is being investigated for its role as a dopant in organic semiconductors:
- Dye-Sensitized Solar Cells (DSSCs) : The compound has been used as a p-type dopant in triarylamine-based hole conductors, enhancing their conductivity and efficiency in solar cell applications .
Table 3: Materials Science Applications
| Application Type | Description | Reference |
|---|---|---|
| Organic Electronics | P-type dopant for improved conductivity | |
| Solar Cells | Enhances efficiency in DSSCs |
Case Study 1: Anticancer Mechanism
A study published in Journal of Medicinal Chemistry investigated the binding affinity of TpCo(III) to DNA. The results demonstrated that the compound could effectively intercalate into DNA strands, disrupting normal cellular functions and leading to apoptosis in various cancer cell lines.
Case Study 2: Catalytic Efficiency
In another research effort, TpCo(III) was evaluated for its catalytic efficiency in hydrogenation reactions. The findings revealed that it outperformed traditional catalysts under specific conditions, showcasing its potential for industrial applications.
Mechanism of Action
The mechanism by which Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) exerts its effects involves coordination chemistry principles. The cobalt center can interact with various substrates, facilitating catalytic processes. The ligands play a crucial role in stabilizing the cobalt center and modulating its reactivity. Molecular targets include organic substrates in catalytic reactions and biological molecules in enzyme mimetic studies .
Comparison with Similar Compounds
Structural Analogs: Counterion-Dependent Properties
The choice of counterion significantly influences solubility, conductivity, and stability. A comparative analysis of the PF₆ and TFSI salts is provided below:
Key Insight : The TFSI salt’s larger anion improves solubility and conductivity, making it preferable for solution-processed devices, while the PF₆ salt offers better thermal stability .
Other Cobalt(III) Complexes with Nitrogenous Ligands
Cobalt(III) complexes with varied ligand systems exhibit distinct electronic and catalytic properties:
Bulky substituents (e.g., tert-butyl groups) improve solubility but slightly reduce redox activity .
Functional Analogs: Organometal Halide Perovskites
While structurally distinct, organometal halide perovskites like CH₃NH₃PbI₃ share overlapping applications in photovoltaics:
Biological Activity
Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) is a cobalt(III) complex that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and catalysis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and applications in drug design.
Chemical Structure and Properties
Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) is characterized by a cobalt ion coordinated to three bidentate ligands derived from pyridinyl-pyrazole. This coordination imparts unique electronic properties that enhance its reactivity and interaction with biological systems. The compound's structure allows it to participate in various chemical reactions, including oxidation and substitution, which are crucial for its biological activity.
Mechanisms of Biological Action
The biological activity of Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) can be attributed to several mechanisms:
- Enzyme Mimetic Activity : The compound has been studied for its ability to mimic enzyme function, particularly in redox reactions. Its cobalt center can facilitate electron transfer processes similar to those occurring in metalloproteins.
- Interaction with Biological Molecules : Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) can bind to various biological macromolecules, affecting their function. This includes interactions with DNA and proteins, which may lead to alterations in cellular processes .
Cytotoxicity and Anticancer Activity
Research indicates that Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) exhibits cytotoxic effects against various cancer cell lines. A study utilizing the MTT assay demonstrated significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve the induction of oxidative stress within cancer cells, leading to apoptosis .
Table 1: Cytotoxicity Data
Antimicrobial Activity
In addition to its anticancer properties, Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) has shown promising antimicrobial activity. It was tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones, particularly against E. coli and S. aureus . This suggests potential applications in treating bacterial infections.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) | Reference |
|---|---|---|---|
| E. coli | 16 | 156 | |
| S. aureus | 13 | 1250 | |
| B. subtilis | 15 | 625 |
Case Studies
Several studies have explored the biological applications of Tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III):
- Cancer Therapeutics : A study highlighted the compound's ability to induce apoptosis in cancer cells through oxidative stress mechanisms, making it a candidate for further development as an anticancer agent .
- Antimicrobial Applications : Another investigation revealed its effectiveness against various bacterial strains, suggesting its potential use in developing new antimicrobial agents .
- Catalytic Applications : Beyond biological activity, this compound has also been employed as a catalyst in organic reactions, demonstrating versatility in both chemical synthesis and biological contexts.
Q & A
Q. What are the key structural features of tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) complexes, and how are they characterized?
The cobalt(III) center is coordinated by three tridentate ligands, each consisting of a pyridine and pyrazole moiety. Structural characterization typically employs single-crystal X-ray diffraction (SC-XRD) to resolve the octahedral geometry, supported by NMR, IR, and UV-Vis spectroscopy. SC-XRD reveals bond lengths (e.g., Co–N distances ~1.9–2.0 Å) and ligand conformation . For redox-active derivatives, cyclic voltammetry identifies Co(III)/Co(II) transitions near +0.3 V vs. Ag/AgCl .
Q. What synthetic strategies are effective for preparing tris(1-(pyridin-2-yl)-1H-pyrazol)cobalt(III) salts?
Common methods involve reacting cobalt(II) precursors (e.g., CoCl₂) with 1-(pyridin-2-yl)-1H-pyrazole ligands in polar solvents (e.g., acetonitrile or methanol) under inert atmospheres. Oxidation to Co(III) is achieved using chemical oxidants like AgPF₆ or NH₄PF₆. For example, tris(hexafluorophosphate) salts are isolated via metathesis reactions, yielding >99% purity (NMR-confirmed) .
Q. How does ligand substitution impact the solubility and stability of these complexes?
Counterion choice (e.g., PF₆⁻ vs. TFSI⁻) significantly affects solubility. Hexafluorophosphate salts (e.g., FK102 Co(III) PF₆) are sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMF, acetonitrile). Triflimide (TFSI) salts exhibit enhanced solubility in low-polarity media due to bulky anions . Stability under ambient conditions requires storage in desiccated environments to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in redox behavior between experimental and computational data for these complexes?
Discrepancies often arise from ligand field strength variations. For example, DFT calculations may overestimate the stability of high-spin Co(III) states. To reconcile this, combine electrochemical studies (e.g., differential pulse voltammetry) with spectroscopic validation (EPR for spin state, XAS for oxidation state). Calibration against reference complexes with known redox potentials is critical .
Q. What experimental design considerations are essential for studying charge transport in perovskite solar cells using these cobalt complexes?
When integrating tris(pyridyl-pyrazole)cobalt(III) as hole-transport materials (HTMs):
- Optimize doping concentration (e.g., 10–20 mol% FK102 Co(III) PF₆ in Spiro-OMeTAD) to balance conductivity and film morphology.
- Use transient photovoltage decay to quantify charge recombination rates.
- Pair with TiO₂/SWCNT nanocomposites to enhance electron extraction (e.g., achieving >15% PCE in CH₃NH₃PbI₃-based cells) .
Q. How do steric and electronic ligand modifications influence catalytic activity in oxidation reactions?
Substituents at the pyrazole or pyridine rings alter catalytic performance:
- Electron-withdrawing groups (e.g., –CF₃) increase Co(III) electrophilicity, enhancing oxidation rates in alkene epoxidation.
- Bulky tert-butyl groups improve selectivity by restricting substrate access to the metal center. Kinetic studies (e.g., Eyring analysis) and Hammett plots correlate substituent effects with turnover frequencies .
Q. What methodologies are recommended for analyzing magnetic anisotropy in low-spin Co(III) complexes?
Low-spin Co(III) (d⁶, S = 0) typically exhibits diamagnetism, but spin-orbit coupling can induce anisotropy. Use:
- SQUID magnetometry to detect weak paramagnetic contributions at low temperatures (<10 K).
- High-field EPR (W-band) to probe zero-field splitting parameters.
- CASSCF calculations to model magnetic susceptibility tensors .
Data Interpretation and Contradictions
Q. How should researchers address discrepancies between SC-XRD and spectroscopic data for ligand coordination modes?
If IR or NMR suggests dynamic ligand behavior (e.g., fluxionality), perform variable-temperature SC-XRD or EXAFS to capture transient geometries. For example, pyrazole–pyridine tautomerism can lead to ambiguous NMR signals, resolved via 2D NOESY or deuterium exchange experiments .
Q. Why do photoluminescence (PL) lifetimes vary between solid-state and solution-phase studies of these complexes?
Solid-state packing (e.g., π-stacking) suppresses non-radiative decay, leading to longer PL lifetimes (τ ~ 100 ns vs. τ ~ 10 ns in solution). Time-resolved PL microscopy and crystallographic analysis of intermolecular interactions (e.g., Hirshfeld surfaces) clarify these effects .
Methodological Best Practices
Q. What protocols ensure reproducible synthesis of air-sensitive Co(III) complexes?
Q. How can researchers optimize computational models for predicting electronic transitions in these systems?
Combine TD-DFT with multireference methods (e.g., RASPT2) to account for charge-transfer excitations. Validate against UV-Vis-NIR spectra in multiple solvents to correct for solvatochromic shifts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
